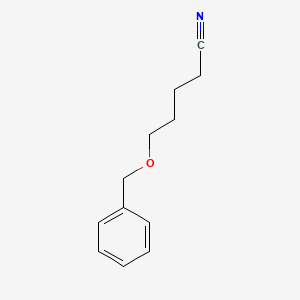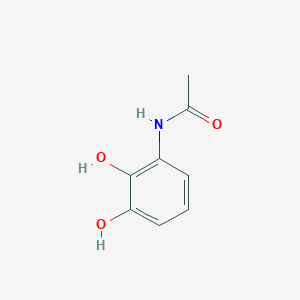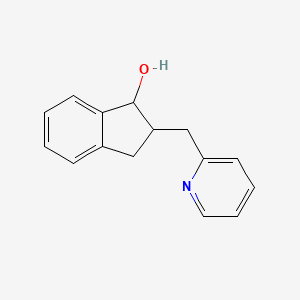
2-Octyl-2H-1,3,2-benzodioxaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyl-2H-1,3,2-benzodioxaborole is an organic compound with the molecular formula C14H21BO2 It is part of the benzodioxaborole family, which is characterized by a boron atom integrated into a dioxaborole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-2H-1,3,2-benzodioxaborole typically involves the reaction of catechol with boronic acids or boronates under specific conditions. One common method includes the use of 2-octylboronic acid and catechol in the presence of a dehydrating agent to facilitate the formation of the benzodioxaborole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
2-Octyl-2H-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions where the octyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized benzodioxaborole derivatives .
Scientific Research Applications
2-Octyl-2H-1,3,2-benzodioxaborole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing into its use in medicinal chemistry, including its potential as an antimicrobial agent.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Octyl-2H-1,3,2-benzodioxaborole involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with various biomolecules, influencing their activity and function. This property is particularly useful in medicinal chemistry, where it can inhibit enzymes or disrupt biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3,2-benzodioxaborole: Similar in structure but contains a bromine atom instead of an octyl group.
Bis(catecholato)diboron: Another benzodioxaborole derivative with different substituents.
2H-1,3,2-benzodioxaborole: The parent compound without any substituents.
Uniqueness
Its structure allows for unique interactions in chemical and biological systems, making it a valuable compound in research and industry .
Properties
CAS No. |
98875-37-7 |
|---|---|
Molecular Formula |
C14H21BO2 |
Molecular Weight |
232.13 g/mol |
IUPAC Name |
2-octyl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C14H21BO2/c1-2-3-4-5-6-9-12-15-16-13-10-7-8-11-14(13)17-15/h7-8,10-11H,2-6,9,12H2,1H3 |
InChI Key |
DTEWYFLNXKZSHA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)







![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)



![2,4,4-Trimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14346798.png)
